3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

mGluR5 Positive Allosteric Modulator (PAM) Structure-Activity Relationship (SAR)

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is a differentiated heterocyclic building block combining an azetidine ring, a 1,2,4-oxadiazole core, and a strained cyclobutyl substituent. Unlike common aryl analogs, the cyclobutyl group imparts distinct spatial orientation and lipophilicity, enabling novel allosteric pharmacology at mGluR5 (PAM/NAM switching) and S1P receptors. Its sp³-rich scaffold (MW 193.25) aligns with 'escape from flatland' fragment-based screening, while the mildly electrophilic azetidine core supports covalent probe design. Ideal for CNS teams seeking patentable, non-aryl chemotypes.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1784672-78-1
Cat. No. B1471290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole
CAS1784672-78-1
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NO2)CC3CNC3
InChIInChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2
InChIKeyUHQFYWVPSAQEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole (CAS 1784672-78-1): Procurement-Relevant Chemical Profile


3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole (CAS 1784672-78-1) is a heterocyclic small molecule (MF: C10H15N3O, MW: 193.25 g/mol) that integrates an azetidine ring with a 1,2,4-oxadiazole core and a cyclobutyl substituent . It belongs to a class of azetidinyl oxadiazoles identified in medicinal chemistry for their ability to act as modulators of biological targets, including metabotropic glutamate receptor 5 (mGluR5) and sphingosine-1-phosphate receptors [1][2]. The compound is typically supplied at ≥95% purity for research use, and its unique combination of strained-ring motifs is of interest for structure-activity relationship (SAR) studies and fragment-based drug discovery .

Why Interchanging 1,2,4-Oxadiazole Azetidine Analogs Is Scientifically Invalid


Generic substitution fails for 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole because the azetidinyl oxadiazole chemotype exhibits an exquisitely tight pharmacophore where minor structural changes can invert functional activity. Published SAR data clearly demonstrate that subtle modifications, such as moving a substituent from the meta to para position on an aryl oxadiazole, can switch a compound from a potent mGluR5 positive allosteric modulator (PAM) to an inactive compound or a negative allosteric modulator (NAM) [1]. The cyclobutyl group on the target compound is not a trivial alkyl decoration; it introduces distinct ring strain, a specific spatial orientation, and altered lipophilicity compared to common analogs with phenyl, cyclohexyl, or norbornyl groups, all of which have been shown to produce divergent pharmacological profiles [1]. Consequently, swapping this compound for a closely related analog without accounting for these structural features risks a complete loss of the desired activity or the introduction of opposing pharmacology.

Quantitative Differentiation Evidence for 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole Against Comparators


mGluR5 Allosteric Modulation: Structural Determinants of PAM vs. NAM Activity

The azetidinyl oxadiazole series demonstrates that the nature of the substituent on the oxadiazole ring is the primary driver of mGluR5 functional activity. While specific EC50 data for the cyclobutyl analog is not publicly available, the class-level SAR is definitive: aryl carboxamide analogs (e.g., N-substituted cyclohexyl and exo-norbornyl carboxamides) are moderate to potent mGluR5 PAMs, whereas closely related sulfonamide analogs act as NAMs [1]. The target compound's cyclobutyl group represents a distinct steric and electronic environment compared to these characterized analogs, placing it in a unique SAR space where its functional activity (PAM, NAM, or silent) cannot be predicted by extrapolation from other analogs. This creates a high-value opportunity for lead optimization where a cyclobutyl PAM profile could offer advantages in receptor cooperativity and downstream signaling bias [2].

mGluR5 Positive Allosteric Modulator (PAM) Structure-Activity Relationship (SAR)

Covalent Cysteine Engagement Potential via Azetidine Ring-Opening

A study using Scalable Thiol Reactivity Profiling (STRP) identified the azetidinyl oxadiazole moiety as a novel electrophilic warhead capable of selectively reacting with cysteine residues via a ring-opening mechanism [1]. This finding distinguishes the target compound from other heterocyclic analogs that lack this latent electrophilicity. While quantitative reactivity data for the specific cyclobutyl derivative is not available, the core scaffold's ability to covalently engage cysteine residues broadly across the human proteome positions 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole as a potential covalent probe or inhibitor. This contrasts with non-electrophilic 1,2,4-oxadiazole isomers (e.g., 1,3,4-oxadiazoles) which do not share this mechanism.

Covalent Inhibitors Cysteine Targeting Electrophilic Warheads

Physicochemical Differentiation: Cyclobutyl vs. Aryl Substitution on the Oxadiazole Core

The target compound's 5-cyclobutyl substitution on the 1,2,4-oxadiazole ring provides a distinct physicochemical profile compared to the widely studied 5-aryl analogs. The azetidinyl oxadiazole series was specifically noted for its improved physico-chemical properties over previous mGluR5 PAM chemotypes [1]. Within this series, replacing a planar aryl ring (e.g., phenyl, logP ~2.1 for the unsubstituted phenyl analog) with a non-planar, more saturated cyclobutyl group is predicted to lower lipophilicity (estimated AlogP ~1.3 for the cyclobutyl analog), increase aqueous solubility, and reduce aromatic ring count, all of which are favorable for central nervous system (CNS) drug-likeness parameters [2]. A direct comparator, the 3-(azetidin-3-yl)-5-cyclobutyl-1,2,4-oxadiazole isomer (CAS 1783973-26-1), differs only in the attachment point of the azetidine ring, which alters the spatial orientation of the basic amine and thus its pKa and hydrogen-bonding capacity [3].

Lipophilicity Metabolic Stability Physicochemical Properties

Defined Application Scenarios for 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole Based on Differential Evidence


CNS Lead Optimization Programs Targeting Underexplored mGluR5 PAM Chemical Space

Based on the class-level evidence that the oxadiazole substituent dictates mGluR5 PAM vs. NAM functional switching, this compound is a strategic procurement choice for CNS drug discovery teams aiming to explore non-aryl, cyclobutyl-containing analogs with potentially novel allosteric pharmacology [1]. It offers a differentiated starting point from the saturated cyclohexyl and norbornyl carboxamides already characterized as PAMs, enabling the generation of novel intellectual property around cyclobutyl-substituted mGluR5 modulators [1].

Design of Targeted Covalent Inhibitor (TCI) Libraries with Tuned Electrophilicity

The azetidinyl oxadiazole scaffold's inherent ability to act as a cysteine-reactive electrophile through ring-opening makes this compound a valuable core for TCI library synthesis [2]. Unlike highly reactive warheads, the mild electrophilicity of the azetidine ring, potentially modulated by the cyclobutyl substituent, allows for the design of covalent probes with improved selectivity profiles, addressing a key challenge in covalent drug discovery [2].

Fragment-Based Drug Discovery (FBDD) Requiring 3D-enriched, Low-Aromaticity Fragments

With a molecular weight of 193.25 g/mol and a structure rich in sp3-hybridized carbons (cyclobutyl and azetidine rings), this compound aligns with the 'escape from flatland' concept in fragment-based screening [3]. Its predicted lower lipophilicity and improved solubility compared to aryl oxadiazole fragments make it a superior choice for fragment libraries aimed at identifying hits with better developability profiles, particularly for CNS targets [3].

SAR Expansion of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Given the patented use of 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators, this compound serves as a non-obvious structural variant for expanding SAR around the cyclobutyl motif, which is not exemplified in the existing patent literature [4]. Its procurement for S1P receptor screening could uncover novel modulators with differentiated pharmacokinetic and selectivity profiles.

Quote Request

Request a Quote for 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.